molecular formula C15H20O4 B8202784 Olivetol, diacetate

Olivetol, diacetate

Cat. No. B8202784
M. Wt: 264.32 g/mol
InChI Key: BXZGXBRWQJFVFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Olivetol, diacetate is a useful research compound. Its molecular formula is C15H20O4 and its molecular weight is 264.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality Olivetol, diacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Olivetol, diacetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Medical Applications :

    • Olivetol and its derivatives have shown potential in improving insulin sensitivity and pancreatic β-cell secretory capacity, which is significant for individuals at risk of developing metabolic syndrome (de Bock et al., 2013).
    • Compounds like CBD diacetate and (-)4(2′olivetyl)pinene demonstrate efficacy in preventing audiogenic seizures in rats, indicating their potential as novel antiepileptic drugs (Consroe et al., 1981).
    • Studies reveal that cannabinoids, including olivetol, inhibit the biosynthesis of prostaglandins , which could have implications for inflammatory and pain-related conditions (Burstein et al., 1973).
    • Olivetol derivatives have exhibited analgesic activity , suggesting their usefulness in pain management (Baek & Kim, 1993).
    • Cannabinoids and olivetol show both analgesic and anti-inflammatory activity , highlighting their potential for oral and topical applications in pain and inflammation management (Formukong et al., 1988).
  • Agricultural and Environmental Applications :

    • The study of olivetol synthase (OLS) from Cannabis sativa sheds light on the biosynthesis of cannabinoids, which has implications for both medical research and agricultural practices (Taura et al., 2009).
    • Olive stone can serve as a low-cost biosorbent for Cr (III) from aqueous solutions, demonstrating its potential for environmental clean-up and metal recovery efforts (Calero et al., 2009).
  • Nutritional and Health Benefits :

    • The supplementation of olive leaf and fruit extracts may significantly reduce hypertension and metabolic syndrome markers , offering a natural way to manage these conditions (Hermans et al., 2020).
    • Minor components of olive oil, including olivetol, diacetate, have shown health benefits , further supporting the nutritional value of these compounds (Covas et al., 2006).

properties

IUPAC Name

(3-acetyloxy-5-pentylphenyl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O4/c1-4-5-6-7-13-8-14(18-11(2)16)10-15(9-13)19-12(3)17/h8-10H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXZGXBRWQJFVFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC(=CC(=C1)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Olivetol, diacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.